Enhanced Lipophilicity vs. Unmethylated Analog Solvent Red 19
The target compound exhibits a computed XLogP of 7.8, compared to XLogP of 7.1 for Solvent Red 19 (Sudan Red 7B, CAS 6368-72-5, N-ethyl-1-((4-(phenylazo)phenyl)azo)naphthalen-2-amine), the unmethylated direct structural analog [1][2]. This ΔXLogP of +0.7 log units (approximately 5-fold increase in octanol/water partition coefficient) is attributable to the two methyl substituents on the terminal phenyl rings. Both compounds share identical H-bond donor/acceptor counts (1 donor, 5 acceptors) and topological polar surface area (61.5 Ų), isolating the lipophilicity difference to the hydrophobic contribution of the methyl groups [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 7.8 |
| Comparator Or Baseline | Solvent Red 19 (Sudan Red 7B, CAS 6368-72-5): XLogP = 7.1 |
| Quantified Difference | ΔXLogP = +0.7 (approximately 5-fold higher octanol/water partition coefficient) |
| Conditions | XLogP3-AA algorithm (PubChem/Cactvs); XLogP computed via basechem.org for target |
Why This Matters
Higher XLogP predicts superior solubility in non-polar hydrocarbon solvents, oils, and plasticizer systems, which is critical for fuel marking, wax coloration, and polyolefin dyeing applications where Solvent Red 19 may exhibit inadequate partitioning.
- [1] Basechem. Computed XLogP for N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine: 7.8. View Source
- [2] PubChem. Sudan Red 7B (Solvent Red 19), CID 61396. Computed XLogP3-AA: 7.1; TPSA: 61.5 Ų; H-Bond Donor: 1; H-Bond Acceptor: 5; Rotatable Bond Count: 6. View Source
